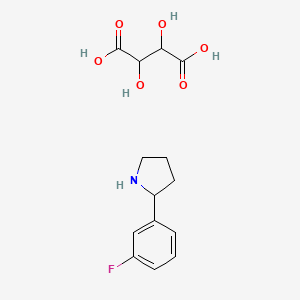

2,3-Dihydroxybutanedioic acid;2-(3-fluorophenyl)pyrrolidine

CAS No.:

Cat. No.: VC20423771

Molecular Formula: C14H18FNO6

Molecular Weight: 315.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H18FNO6 |

|---|---|

| Molecular Weight | 315.29 g/mol |

| IUPAC Name | 2,3-dihydroxybutanedioic acid;2-(3-fluorophenyl)pyrrolidine |

| Standard InChI | InChI=1S/C10H12FN.C4H6O6/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;5-1(3(7)8)2(6)4(9)10/h1,3-4,7,10,12H,2,5-6H2;1-2,5-6H,(H,7,8)(H,9,10) |

| Standard InChI Key | LPQAIJHTOIUGNX-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(NC1)C2=CC(=CC=C2)F.C(C(C(=O)O)O)(C(=O)O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

2,3-Dihydroxybutanedioic acid;2-(3-fluorophenyl)pyrrolidine is a diastereomeric salt with the molecular formula and a molecular weight of 315.29 g/mol . The compound features two distinct components:

-

(S)-2-(3-Fluorophenyl)pyrrolidine: A five-membered nitrogen-containing ring substituted with a 3-fluorophenyl group at the second carbon. The stereocenter at C2 adopts an S-configuration, critical for chiral recognition .

-

D-Tartaric Acid: A dicarboxylic acid with two hydroxyl groups, serving as a resolving agent to separate enantiomers via salt formation .

The IUPAC name, (2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-2-(3-fluorophenyl)pyrrolidine, reflects the absolute configurations of both components .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-2-(3-fluorophenyl)pyrrolidine | PubChem |

| SMILES | C1CC@HC2=CC(=CC=C2)F.C@H(C(=O)O)O | PubChem |

| InChIKey | LPQAIJHTOIUGNX-MSDAVRDESA-N | PubChem |

| Molecular Weight | 315.29 g/mol | PubChem |

Spectroscopic and Crystallographic Data

While crystallographic data for this specific salt remain unpublished, analogous fluorophenyl-pyrrolidine derivatives exhibit characteristic Fourier-transform infrared (FTIR) peaks at 3300–2500 cm⁻¹ (broad, -OH and -NH stretches) and 1500–1600 cm⁻¹ (aromatic C=C) . Nuclear magnetic resonance (NMR) analysis of the pyrrolidine moiety typically shows proton resonances at δ 2.5–3.5 ppm for the ring protons and δ 6.5–7.5 ppm for the fluorophenyl group .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2,3-dihydroxybutanedioic acid;2-(3-fluorophenyl)pyrrolidine involves two primary steps:

-

Enantioselective Synthesis of (S)-2-(3-Fluorophenyl)Pyrrolidine:

-

A modified Grignard reaction is employed, where pyrrolidone undergoes nucleophilic addition with 3-fluorophenylmagnesium bromide. Chiral induction is achieved using D-tartaric acid as a resolving agent, yielding the S-enantiomer with >98% enantiomeric excess (ee) .

-

Alternative methods include asymmetric hydrogenation of imine precursors using palladium catalysts, though this approach is less cost-effective for industrial scales .

-

-

Salt Formation with D-Tartaric Acid:

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Grignard Addition | 3-FluorophenylMgBr, THF, −30°C to 25°C, 12 h | 65–75% |

| Chiral Resolution | D-Tartaric acid, ethanol, reflux, 4 h | 85–90% |

| Recrystallization | Ethanol/water (3:1), −20°C, 24 h | 95% purity |

Industrial-Scale Production

Large-scale manufacturing employs continuous flow reactors to enhance reaction control and reproducibility. Key considerations include:

-

Solvent Recovery: Ethanol is recycled via distillation, reducing environmental impact.

-

Quality Control: In-process checks via high-performance liquid chromatography (HPLC) ensure enantiopurity >99% .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar solvents (e.g., ethanol: 15 mg/mL; water: 2 mg/mL) and low solubility in nonpolar solvents (<0.1 mg/mL in hexane) . It remains stable under ambient conditions for >24 months but degrades upon prolonged exposure to UV light or strong acids/bases.

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting point of 182–184°C, accompanied by endothermic decomposition above 250°C .

Applications in Scientific Research

Pharmaceutical Development

The fluorophenyl-pyrrolidine moiety is a privileged structure in drug design, contributing to:

-

Dopamine D3 Receptor Antagonism: Analogous compounds show nanomolar affinity for D3 receptors, potentialing use in treating addiction .

-

Antimicrobial Activity: Fluorinated pyrrolidines disrupt bacterial biofilm formation, with MIC values of 8–16 µg/mL against Staphylococcus aureus .

Materials Science

The tartaric acid component enables chiral discrimination in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume